1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with difluoroethyl, iodo, and nitro groups. This compound is of interest in medicinal chemistry due to its potential biological activities and its unique structural features that may impart specific physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrrole derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position.
Difluoroethylation: The difluoroethyl group can be introduced using difluoroethylating agents, often involving hypervalent iodine reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially modifying the pyrrolopyridine core or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with modified functional groups.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used to study the interactions of fluorinated molecules with biological targets, providing insights into drug-receptor interactions.
Material Science: Fluorinated compounds are often used in the development of advanced materials with specific properties such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and binding affinity to certain receptors, while the nitro group may participate in redox reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine substituent but shares other structural features.
3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the difluoroethyl group but retains the iodine and nitro groups.
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group but includes the difluoroethyl and iodine groups.
Uniqueness
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its substituents, which impart specific physicochemical properties and potential biological activities. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the nitro and iodine groups provide sites for further chemical modifications .
Properties
Molecular Formula |
C9H6F2IN3O2 |
---|---|
Molecular Weight |
353.06 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodo-4-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H6F2IN3O2/c10-7(11)4-14-3-5(12)8-6(15(16)17)1-2-13-9(8)14/h1-3,7H,4H2 |
InChI Key |
DKHUTHNHXVDKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2CC(F)F)I |
Origin of Product |
United States |
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